molecular formula C13H23NO3 B8640049 4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane CAS No. 1046793-57-0

4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane

Cat. No. B8640049
M. Wt: 241.33 g/mol
InChI Key: OKUNRZIHBDLTOU-UHFFFAOYSA-N
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Patent
US07951802B2

Procedure details

Et3N (96.9 mL, 0.695 mol) was added in one portion to a stirred suspension of homomorpholine hydrochloride (79.76 g, 0.579 mol) and ketone 1 (90.5 g, 0.579 mol) in 1,2-dichloroethane (1.81 L). Then glacial acetic acid (34.8 mL, 0.607 mol) was added in one portion followed by solid NaBH(OAc)3 (154 g, 0.727 mol) in one portion as well. This was accompanied by 5° C. increase in the temperature of the reaction mixture. After 2 h 45 min the reaction was quenched by addition of 10% aqueous NaOH (800 mL). The mixture was stirred for 10 min. The organic layer was separated, washed with brine (100 mL), dried (MgSO4) and concentrated to afford an oil (142.36 g) with some suspended solid, which was filtered off (3.00 g). The aqueous part of the reaction mixture was combined with the brine washings and extracted with AcOEt (4×500 mL). Combined extracts were washed with brine (100 mL), dried (MgSO4) and concentrated to afford additional portion of oil (16.82 g). The two oily products were combined and distilled in vacuum to give 3 (101.07 g, 72%) as colorless liquid, b.p. 122° C./8.9·10−3 mbar. 1H NMR (400 MHz, CDCl3) δ 1.48-1.64 (m, 4H), 1.70-1.88 (m, 6H), 2.50-2.63 (m, 1H), 2.71-2.81 (m, 4H), 3.66-3.72 (m, 2H), 3.78 (t, J=6.0 Hz, 2H), 3.93 (s, 4H).
Name
Quantity
96.9 mL
Type
reactant
Reaction Step One
Quantity
79.76 g
Type
reactant
Reaction Step One
Quantity
90.5 g
Type
reactant
Reaction Step One
Quantity
1.81 L
Type
solvent
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[CH2:8]1[CH2:14][O:13][CH2:12][CH2:11][NH:10][CH2:9]1.Cl.[O:16]1[C:20]2([CH2:25][CH2:24][CH:23](N3CCOCC3)[CH2:22][CH2:21]2)[O:19][CH2:18][CH2:17]1.C(O)(=O)C.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCCl>[O:16]1[C:20]2([CH2:25][CH2:24][CH:23]([N:10]3[CH2:9][CH2:8][CH2:14][O:13][CH2:12][CH2:11]3)[CH2:22][CH2:21]2)[O:19][CH2:18][CH2:17]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
96.9 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
79.76 g
Type
reactant
Smiles
C1CNCCOC1.Cl
Name
Quantity
90.5 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2CCOCC2
Name
Quantity
1.81 L
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
34.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
154 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was accompanied by 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
increase in the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
After 2 h 45 min the reaction was quenched by addition of 10% aqueous NaOH (800 mL)
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1CCOC12CCC(CC2)N2CCOCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 142.36 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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